molecular formula C6H7N3S B13642470 2-(Dimethylamino)thiazole-5-carbonitrile

2-(Dimethylamino)thiazole-5-carbonitrile

Cat. No.: B13642470
M. Wt: 153.21 g/mol
InChI Key: VWAXLLHKJCVZEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)thiazole-5-carbonitrile typically involves the reaction of appropriate thioamides with nitriles under specific conditions. One common method includes the cyclization of N,N-dimethylthiourea with α-haloketones in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)thiazole-5-carbonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H7N3S/c1-9(2)6-8-4-5(3-7)10-6/h4H,1-2H3

InChI Key

VWAXLLHKJCVZEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C#N

Origin of Product

United States

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